molecular formula C20H19N5O3 B5555974 2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide

2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide

Cat. No. B5555974
M. Wt: 377.4 g/mol
InChI Key: IYMXTHSEVUPPAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds involving methoxyphenyl and triazole units often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to the creation of 1,2,4-triazoles (Bektaş et al., 2010).
  • Another approach includes condensation reactions with specific aryl and alkyl groups in the presence of suitable solvents and catalysts to achieve the desired heterocyclic structure (Mohamed, 2021).

Molecular Structure Analysis

  • X-ray diffraction and nuclear magnetic resonance (NMR) techniques are commonly used to confirm the structure of such compounds. These methods provide detailed insights into the molecular geometry and electronic properties of the compounds (Demir et al., 2015).

Chemical Reactions and Properties

  • These compounds are known to participate in various chemical reactions, including isomerization, condensation, and substitution reactions, leading to the formation of different derivatives with varied functional groups (Cai, 1985).
  • The reactivity of the molecule can be estimated using molecular electrostatic potential (MEP) surface maps and theoretical calculations (Düğdü et al., 2013).

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined using various spectroscopic techniques and X-ray crystallography (Liang, 2009).

Chemical Properties Analysis

  • These compounds exhibit a range of chemical properties, including potential pharmacological activities. Their chemical stability, reactivity, and interaction with other molecules can be explored through various experimental and theoretical methods (Padalkar et al., 2015).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds similar to "2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide" have been synthesized and evaluated for their antimicrobial activities. Studies reveal that certain 1,2,4-triazole derivatives exhibit significant antimicrobial and antifungal effects, suggesting potential for developing new antimicrobial agents. For instance, novel 1,2,4-triazole compounds have shown good to moderate activity against various test microorganisms, indicating their relevance in addressing antimicrobial resistance (Bektaş et al., 2010; Fandaklı et al., 2012).

Pharmacological Applications

Research into the pharmacological applications of related compounds has explored their potential as inhibitors of certain receptors and enzymes. For example, compounds with structures akin to the one mentioned have been evaluated as CCR5 antagonists, highlighting their possible use in treating conditions like HIV (Ikemoto et al., 2005). Additionally, the design and synthesis of triazole derivatives incorporating morpholine moieties have been investigated for their antimicrobial properties, presenting a promising avenue for new therapeutic agents (Sahin et al., 2012).

Analytical and Synthetic Chemistry

The synthesis of related compounds often involves complex chemical reactions, providing valuable insights into synthetic chemistry methodologies. For example, the practical synthesis of orally active antagonists showcases innovative approaches to compound development, which can be applied across different areas of medicinal chemistry (Ikemoto et al., 2005).

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-25-12-22-24-18(25)8-9-21-19(26)13-6-7-16-17(11-13)28-20(23-16)14-4-3-5-15(10-14)27-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMXTHSEVUPPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCNC(=O)C2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide

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